1-Benzoyl-2-thiobiuret
Description
Overview of Thiobiuret (B3050041) Compounds in Organic Chemistry
Thiobiurets are a class of organic compounds that are sulfur analogues of biurets, where one or more oxygen atoms are replaced by sulfur. ijcrt.org They are generally derived from thiourea (B124793) and are recognized for their role as versatile intermediates in the synthesis of various heterocyclic compounds, which are foundational to many areas of pharmaceuticals and agrochemicals. evitachem.comajrconline.org The presence of both sulfur and nitrogen atoms imparts unique chemical properties and reactivity, making them valuable precursors in organic synthesis. ijcrt.org Derivatives of thiobiurets have been explored for a range of biological activities, though this article will focus solely on their chemical aspects. researchgate.netasianpubs.org
Historical Context of 1-Benzoyl-2-thiobiuret (B1271876) Synthesis and Early Investigations
The synthesis of 1-aroyl-2-thiobiurets, including the benzoyl derivative, was notably described in a 1979 study by M. N. Basyouni and A. El-Khamry. oup.com They reported the synthesis of these "hitherto unknown" compounds through the addition of urea (B33335) to aroyl isothiocyanates, which were generated in situ from the corresponding aroyl chloride and ammonium (B1175870) thiocyanate (B1210189) in dry acetone (B3395972). oup.com Their work confirmed the structure of these monoadducts through analytical and spectral data, establishing that they exist predominantly in the thione form. oup.com
In the same year, another key investigation by Daniel L. Klayman and John P. Scovill detailed the synthesis and, significantly, a rearrangement of this compound. acs.orgacs.org They observed that upon heating an aqueous suspension of this compound (a yellow compound), it converted into a new, isomeric white compound, which they identified as 1-benzoyl-4-thiobiuret. acs.org This early research highlighted both a viable synthetic route to this compound and its inherent chemical reactivity and isomeric instability under certain conditions.
Significance of this compound as an Intermediate in Organic Synthesis
The primary significance of this compound in chemical research lies in its function as a synthetic intermediate. evitachem.comnih.gov Its molecular structure is primed for cyclization and other reactions to form more complex heterocyclic systems.
Key synthetic applications include:
Formation of 1,2,4-Thiadiazoles: this compound serves as a starting material for producing 5-amino-2H-1,2,4-thiadiazolin-3-one through an oxidative ring closure reaction. nih.gov This class of compounds has been investigated for various biological activities. nih.gov Oxidation of 1-aroyl-2-thiobiurets with hydrogen peroxide in the presence of hydrochloric acid yields 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. oup.com
Formation of 1,3,5-Triazines: When treated with alkali, 1-aroyl-2-thiobiurets can be converted into 6-aryl-4-thioxo-1,3,5-triazin-2-ones. oup.com
Hydrolysis to Monothiobiuret: Treatment with concentrated hydrochloric acid can hydrolyze this compound, removing the benzoyl group to yield monothiobiuret. oup.com
These transformations underscore the compound's role as a versatile building block, enabling the synthesis of diverse heterocyclic structures. evitachem.com
Isomeric Considerations: Comparison with 1-Benzoyl-4-thiobiuret
The existence of a stable isomer, 1-benzoyl-4-thiobiuret, is a crucial aspect of the chemistry of this compound. acs.orgnih.gov As noted by Klayman and Scovill, the 2-thiobiuret isomer can rearrange to the 4-thiobiuret isomer. acs.org The two isomers share the same molecular formula but differ in the placement of the sulfur atom within the biuret (B89757) framework, leading to distinct structural and chemical properties. nih.gov
| Feature | This compound | 1-Benzoyl-4-thiobiuret |
| Systematic Name | N-(carbamoylcarbamothioyl)benzamide | {[(phenylformamido)carbonyl]amino}methanethioamide |
| Structure | The sulfur atom is at position 2 of the biuret chain. | The sulfur atom is at position 4 of the biuret chain. |
| Conformation | The benzoyl fragment adopts a cisoid conformation and the terminal urea fragment adopts a transoid conformation with respect to the sulfur atom. nih.govnih.gov | Both the benzoyl and terminal thiourea fragments adopt transoid conformations with respect to the central carbonyl oxygen atom. nih.govnih.gov |
| Dihedral Angle | The benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of 8.48° . nih.govnih.gov | The benzoyl and thiobiuret groups are almost coplanar, with a dihedral angle of 4.40° . nih.govnih.gov |
| Intramolecular H-Bonding | The structure is stabilized by a single intramolecular N—H⋯O hydrogen bond. nih.govnih.gov | The structure is stabilized by two intramolecular N—H⋯O hydrogen bonds. nih.govnih.gov |
This table compares the structural data for the two isomers as reported in crystallographic studies. nih.govnih.govnih.govnih.gov
The structural analysis reveals significant differences. In this compound, the benzoyl and thiobiuret groups are almost coplanar. nih.govnih.gov Its molecular structure is stabilized by an intramolecular hydrogen bond. nih.govnih.gov In contrast, 1-benzoyl-4-thiobiuret has a slightly more planar arrangement and is stabilized by two intramolecular hydrogen bonds, which may contribute to its greater stability. nih.govnih.gov This inherent stability difference drives the observed rearrangement from the 2-isomer to the 4-isomer. acs.org
Structure
3D Structure
Properties
IUPAC Name |
N-(carbamoylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWNNLCHQSTQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955834 | |
| Record name | N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34277-78-6, 41835-24-9 | |
| Record name | NSC142465 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142465 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOYL-2-THIOBIURET | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Pathways of 1 Benzoyl 2 Thiobiuret
Synthetic Routes to 1-Benzoyl-2-thiobiuret (B1271876)
Synthesis via Reaction of Benzoyl Chloride with Potassium Thiocyanate (B1210189) and Urea (B33335)
A primary method for synthesizing this compound involves a multi-step process beginning with the reaction of benzoyl chloride and potassium thiocyanate. nih.govnih.gov In this initial step, benzoyl chloride is added dropwise to a warm solution of potassium thiocyanate in a solvent like acetone (B3395972) or toluene. nih.govnih.gov This reaction yields benzoyl isothiocyanate and a precipitate of potassium chloride. nih.gov
Following the formation of benzoyl isothiocyanate, urea is introduced to the reaction mixture, which is then heated for several hours. nih.govnih.gov The addition of urea to the aroyl isothiocyanate leads to the formation of this compound. oup.comoup.com The resulting product, a bright yellow solid, can be isolated by cooling the solution and filtering the precipitate. nih.gov Purification can be achieved through recrystallization from a solvent mixture such as acetonitrile-methanol. nih.gov
Detailed reaction conditions are presented in the table below:
| Reactants | Solvent | Temperature | Time | Yield |
| Benzoyl Chloride, Potassium Thiocyanate, Urea | Acetone | 50-55°C | 3.5h (step 1), 5h (step 2) | 30% |
| Benzoyl Chloride, Potassium Thiocyanate, Urea | Toluene | Reflux | 4h (step 1), 5h (step 2) | 36% |
Alternative Synthetic Approaches for Aroyl Isothiocyanates and Urea Adducts
Alternative methods for the synthesis of aroyl isothiocyanates and their subsequent adducts with urea have been explored. Aroyl isothiocyanates are valuable precursors in the synthesis of various heterocyclic compounds. rsc.org One approach involves the reaction of aroyl isoselenocyanates with cis-3-amino-β-lactams in a THF:H2O mixture to produce cis-3-aroyl-urea-β-lactams, avoiding the need for unstable aroyl isocyanates. rsc.org
The addition of urea to various aroyl isothiocyanates has been studied to understand the influence of the electrophilicity of the aroyl group on the reaction. oup.com These studies have shown that 1-aroyl-2-thiobiurets are consistently formed, indicating that the mode of addition of urea to the aroyl isothiocyanate is not significantly affected by the nature of the aroyl group. oup.com
Synthesis of Novel Benzoylated N-Glucosyl Isothiobiurets and Thiobiurets
Researchers have synthesized novel benzoylated N-glucosyl isothiobiurets and thiobiurets due to their potential biological activities. researchgate.netderpharmachemica.com A series of 1-tetra-O-benzoyl-β-D-glucosyl-5-aryl-4-thiobiurets were synthesized by reacting tetra-O-benzoyl-β-D-glucosyl isocyanate with aryl thiocarbamides. researchgate.net Similarly, 1-aryl-5-tetra-O-benzoyl-β-D-glucosyl-2-S-benzyl-2-isothiobiurets have been prepared through the interaction of tetra-O-benzoyl-β-D-glucosyl isocyanate and 1-aryl-S-benzyl isothiocarbamides. derpharmachemica.com The precursor, tetra-O-benzoyl-β-D-glucosyl isocyanate, can be prepared by reacting tetra-O-benzoyl-α-D-glucosyl bromide with lead cyanate. derpharmachemica.com
Another related class of compounds, 2-S-tetra-O-benzoyl-D-glucopyranosyl-1-aryl-5-phenyl-2-isothiobiurets, were synthesized by the reaction of S-tetra-O-benzoyl-D-glucopyranosyl aryl isothiocarbamides with phenyl isocyanate. asianpubs.org
Synthesis of Other Substituted Thiobiuret (B3050041) Derivatives
The synthesis of various other substituted thiobiuret derivatives has been reported. For instance, 1,5-disubstituted-2-thiobiuret derivatives can be prepared by reacting 3,4-dichlorophenyl isocyanate with thioureido-containing aromatic/heterocyclic sulfonamides. researchgate.net General procedures have been established for the synthesis of previously unreported monothiobiuret and biuret (B89757) derivatives in high yields. usask.ca
The synthesis of 1-aroyl-2-thiobiurets has been achieved through the addition of urea to aroyl isothiocyanates. oup.comoup.com Additionally, the reaction of benzoyl isothiocyanate with thiourea (B124793) has been reported to produce 1-benzoyl-4-thiobiuret. acs.org
Rearrangement and Cyclization Reactions of this compound
Rearrangement Reactions
This compound can undergo rearrangement reactions. acs.orgacs.orgacs.org When heated in an aqueous suspension, this compound, a yellow crystalline solid, converts to its isomer, 1-benzoyl-4-thiobiuret, which is a white material. acs.org This rearrangement can be rationalized through the formation of a cyclic intermediate. acs.org The structure of the rearranged product was confirmed by its conversion to 1-benzoylbiuret upon treatment with methyl iodide followed by methanolysis. acs.org
The table below summarizes the key features of this rearrangement:
| Starting Material | Conditions | Product |
| This compound | Aqueous suspension, heat | 1-Benzoyl-4-thiobiuret |
Treatment of this compound with concentrated hydrochloric acid results in hydrolysis to monothiobiuret. oup.comoup.com Conversely, treatment with alkali, such as aqueous sodium hydroxide (B78521), leads to the cyclization of 1-aroyl-2-thiobiurets to form 6-aryl-4-thioxo-1,2,3,4(or 2,3,4,5)-tetrahydro-1,3,5-triazin-2-ones. oup.comoup.comthieme-connect.de Oxidation of 1-aroyl-2-thiobiurets with hydrogen peroxide in the presence of hydrochloric acid yields 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. oup.comoup.com
Cyclization Pathways to Heterocyclic Systems
This compound serves as a versatile intermediate for synthesizing complex heterocyclic structures through various cyclization reactions. These pathways are primarily differentiated by the reagents employed and the resulting molecular frameworks.
Oxidative Ring Closure to 5-Amino-2H-1,2,4-thiadiazolin-3-one
The conversion of this compound into 5-Amino-2H-1,2,4-thiadiazolin-3-one is a multi-step process that begins with the removal of the benzoyl group. nih.gov This initial debenzoylation is typically achieved by refluxing with hydrochloric acid in a solvent like methanol, which hydrolyzes the amide bond to yield thiobiuret and benzoic acid. nih.govoup.com
Following the formation of thiobiuret, a subsequent oxidative cyclization is performed. nih.gov This step involves treating the thiobiuret intermediate with sodium hydroxide and hydrogen peroxide at a controlled temperature of 0–5°C. nih.gov The reaction proceeds through a condensation-cyclization mechanism to form the final product, 5-amino-2H-1,2,4-thiadiazol-3-one, which is isolated as white crystals. nih.gov This heterocyclic compound is of interest due to its structural analogy to cytosine, a fundamental component of nucleic acids. nih.gov
| Reaction Step | Reagents | Product | Yield |
| Debenzoylation | Methanol, Hydrochloric Acid | Thiobiuret | 75% |
| Condensation-Cyclization | Sodium Hydroxide, Hydrogen Peroxide | 5-Amino-2H-1,2,4-thiadiazol-3-one | 65% |
Table 1: Synthetic pathway from this compound to 5-Amino-2H-1,2,4-thiadiazol-3-one. nih.gov
Formation of 6-Aryl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-ones under Alkaline Conditions
Under alkaline conditions, 1-aroyl-2-thiobiurets undergo an intramolecular cyclization to form 6-aryl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-ones. oup.comoup.comresearchgate.net For this compound specifically, this transformation is achieved by treating it with aqueous sodium hydroxide. oup.comthieme-connect.de
The reaction involves the treatment of an ethanolic solution of this compound with 4M aqueous sodium hydroxide, or treating a suspension of the compound in water with a few drops of 50% NaOH. oup.comthieme-connect.de This process results in the formation of the triazine derivative, which can be isolated in high yield after acidification. oup.comarkat-usa.org The mechanism is believed to involve an exclusive attack on the C=S function of the isothiocyanate precursor. arkat-usa.org
| Starting Material | Reagents | Product | Yield |
| This compound | 1. 50% Sodium Hydroxide2. Glacial Acetic Acid | 6-Phenyl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-one | 99% |
Table 2: Formation of 6-Phenyl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-one. thieme-connect.de
Formation of 5-Aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones via Hydrogen Peroxide Oxidation
The oxidative cyclization of 1-aroyl-2-thiobiurets using hydrogen peroxide in an acidic medium provides a direct route to 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. oup.comresearchgate.netresearchgate.net This reaction is specifically carried out by treating this compound with hydrogen peroxide in the presence of hydrochloric acid. oup.comoup.com
The structures of the resulting 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones have been confirmed through analytical and spectroscopic methods, including infrared and electronic spectroscopy. oup.com Infrared spectra of these products typically show characteristic bands for N-H stretching (3215–3100 cm⁻¹) and C=O stretching (1732–1675 cm⁻¹). oup.com An alternative method for this type of oxidative cyclization involves using bromine as the oxidizing agent. capes.gov.br
| Reactant | Reagents | Product |
| 1-Aroyl-2-thiobiurets | Hydrogen Peroxide, Hydrochloric Acid | 5-Aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones |
Table 3: General reaction for the formation of 5-Aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. oup.comresearchgate.net
Hydrolysis Reactions of this compound
This compound can undergo hydrolysis to yield different products depending on the reaction conditions and the hydrolytic agent used. These reactions involve the cleavage of either the acyl-nitrogen bond or the thiocarbonyl group.
Hydrolysis to Monothiobiuret with Hydrochloric Acid
Treatment of this compound with concentrated hydrochloric acid results in the cleavage of the benzoyl group, leading to the formation of monothiobiuret. oup.comoup.comresearchgate.net The reaction is typically conducted by refluxing a suspension of this compound in ethanol (B145695) with concentrated hydrochloric acid. oup.com During this process, the byproduct, benzoic acid, sublimes into the condenser, facilitating its removal from the reaction mixture. oup.com This hydrolysis provides a key intermediate, monothiobiuret (also known as thiobiuret), for further synthetic applications. nih.gov
| Reactant | Reagents | Products |
| This compound | Concentrated Hydrochloric Acid, Ethanol | Monothiobiuret, Benzoic Acid |
Table 4: Hydrolysis of this compound to Monothiobiuret. oup.com
Desulfurization to Benzoylbiuret with Chloroacetic Acid
Aqueous chloroacetic acid can be used to achieve the desulfurization of this compound, converting the thiocarbonyl group into a carbonyl group to yield benzoylbiuret. oup.com This reaction is carried out by heating a mixture of this compound and a solution of chloroacetic acid in water at elevated temperatures (150-160 °C) for approximately 30 minutes. oup.com The resulting benzoylbiuret can be obtained in nearly quantitative yield and purified by recrystallization. oup.com
| Reactant | Reagent | Product | Conditions |
| This compound | Aqueous Chloroacetic Acid | Benzoylbiuret | 150-160 °C, 30 min |
Table 5: Desulfurization of this compound. oup.com
Derivatization Strategies of this compound
The structure of this compound, systematically named N-(carbamoylcarbamothioyl)benzamide, features multiple reactive sites, including nucleophilic nitrogen and sulfur atoms, which allow for a variety of derivatization strategies. evitachem.comuni.lu These modifications are pursued to alter the molecule's chemical properties and to synthesize more complex structures, such as heterocyclic systems or conjugates with other molecules like sugars. Key derivatization pathways include alkylation, acylation, and the introduction of glycosyl moieties.
Alkylation Reactions
The thiobiuret backbone of this compound possesses both nitrogen and sulfur atoms that can act as nucleophiles in alkylation reactions. The sulfur atom, existing in a thione form, can tautomerize to a thiol form, although the thione is generally preferred. oup.comconicet.gov.ar Alkylation can theoretically occur on the sulfur atom (S-alkylation) or one of the nitrogen atoms (N-alkylation).
S-alkylation is a common reaction for thiourea and thioamide compounds, leading to the formation of isothiourea or isothioamide derivatives, respectively. For instance, the reaction of related thiobiuret compounds with alkyl halides can lead to S-alkylated products. The synthesis of 1-aryl-5-(o-methoxyphenyl)-2-S-benzyl isothiobiurets proceeds via the condensation of an S-benzyl arylthiourea with an isocyanate, illustrating the stability and accessibility of S-benzylated thiobiuret precursors. nih.gov Similarly, zinc(II) complexes of related tetramethyl-2-thiobiuret have been shown to undergo S-ethylation with iodoethane. researchgate.net
While direct alkylation studies on this compound are not extensively detailed, the reactivity of its cyclized derivatives provides insight. Treatment of 1-aroyl-2-thiobiurets with an alkali can yield 6-aryl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-ones. oup.com This triazine derivative, specifically 6-phenyl-4-thioxo-1,3,5-triazin-2-one, which is formed from this compound, demonstrates reactivity in alkylation reactions with various alkyl halides, leading to diverse, structurally varied analogs. lookchem.com
| Precursor | Alkylating Agent | Product | Reference |
|---|---|---|---|
| 6-phenyl-4-thioxo-1,3,5-triazine-2-one | 4-cyanobenzyl chloride | 6-phenyl-4-(4-cyanobenzylthio)-1,3,5-triazin-2(3H)-one | lookchem.com |
| 6-phenyl-4-thioxo-1,3,5-triazine-2-one | 2-methoxybenzyl chloride | 6-phenyl-4-(2-methoxybenzylthio)-1,3,5-triazin-2(3H)-one | lookchem.com |
Acylation Reactions
Acylation reactions on this compound would involve the introduction of an acyl group (R-C=O) onto one of the nucleophilic nitrogen atoms. The parent compound, N-(carbamoylcarbamothioyl)benzamide, is itself a product of the acylation of a thiourea derivative with a benzoyl group, demonstrating that the N-acyl linkage is a stable structural feature. evitachem.comnih.gov
Further acylation could potentially occur at the other nitrogen atoms of the thiobiuret moiety using standard acylating agents like acyl chlorides or anhydrides. This would lead to N,N'-diacyl or N,N,N'-triacyl derivatives. However, specific examples of the direct acylation of this compound are not prominent in the surveyed literature. The reactivity of the precursor, benzoyl isothiocyanate, is well-documented, often involving reactions with nucleophiles that lead to cyclized heterocyclic products rather than simple acylated derivatives. arkat-usa.org For instance, the reaction of acyl isothiocyanates with hydrazines can lead to thiosemicarbazide (B42300) intermediates which subsequently cyclize to form 1,2,4-triazoline-5-thiones. arkat-usa.org Subsequent acylation of functional groups on these heterocyclic products, such as a hydroxyl group, has been reported. arkat-usa.org This suggests that while the core thiobiuret structure can be part of acylation chemistry, it is often as a precursor to a more complex, stable heterocyclic system.
Formation of Sugar-Containing Thiobiurets
A significant derivatization strategy involves the synthesis of glycosyl thiobiurets, which combines the thiobiuret structure with carbohydrate moieties. These compounds are of interest for their potential biological activities. oup.comgrafiati.com The general synthetic approach involves the reaction of a protected sugar derivative, typically a glycosyl isocyanate, with a thiocarbamide (thiourea) or an isothiocarbamide.
Several examples highlight the synthesis of complex, benzoylated, sugar-containing thiobiurets and isothiobiurets. These syntheses illustrate a versatile method for creating N-glycosylated compounds that are structurally related to this compound.
Key Synthetic Approaches:
Reaction of Glycosyl Isocyanates with Thiocarbamides: A series of 1-tetra-O-benzoyl-β-D-glucosyl-5-aryl-4-thiobiurets were synthesized through the interaction of tetra-O-benzoyl-β-D-glucosyl isocyanate with various aryl thiocarbamides. researchgate.net
Reaction of Glycosyl Isocyanates with Isothiocarbamides: The reaction between tetra-O-benzoyl-β-D-glucosyl isocyanate and 1-aryl-S-benzyl isothiocarbamides has been used to produce several 1-aryl-5-tetra-O-benzoyl-β-D-glucosyl-2-S-benzyl-2-isothiobiurets. researchgate.net
Synthesis with Disaccharides: The strategy has been extended to disaccharides, such as in the synthesis of 1-hepta-O-benzoyl-β-D-lactosyl-5-substituted-2-S-benzyl-2-isothiobiurets from the reaction of 1-hepta-O-benzoyl-β-D-lactosyl-2-S-benzyl isothiocarbamide with various isocyanates. google.com Another study reports the synthesis of 2-S-hepta-O-benzoyl lactosyl-1-aryl-5-hepta-O-benzoyl-β-lactosyl-2-isothiobiurets. grafiati.com
| Sugar-Containing Reactant | Second Reactant | Resulting Product Class | Reference |
|---|---|---|---|
| Tetra-O-benzoyl-β-D-glucosyl isocyanate | Aryl thiocarbamides | 1-tetra-O-benzoyl-β-D-glucosyl-5-aryl-4-thiobiurets | researchgate.net |
| Tetra-O-benzoyl-β-D-glucosyl isocyanate | 1-Aryl-S-benzyl isothiocarbamides | 1-Aryl-5-tetra-O-benzoyl-β-D-glucosyl-2-S-benzyl-2-isothiobiurets | researchgate.net |
| 1-Hepta-O-benzoyl-β-D-lactosyl-2-S-benzyl isothiocarbamide | Various isocyanates | 1-Hepta-O-benzoyl-β-D-lactosyl-5-substituted-2-S-benzyl-2-isothiobiurets | google.com |
| Hepta-O-benzoyl-β-D-lactosyl isocyanate | S-hepta-O-benzoyl lactosyl-1-arylisothiocarbamides | 2-S-Hepta-O-benzoyl lactosyl-1-aryl-5-hepta-O-benzoyl-β-lactosyl-2-isothiobiurets | grafiati.com |
Structural Elucidation and Conformational Analysis of 1 Benzoyl 2 Thiobiuret
Crystallographic Studies
Single-crystal X-ray diffraction analysis of 1-Benzoyl-2-thiobiuret (B1271876) revealed that it crystallizes in the monoclinic system. nih.gov The determination of its crystal structure provides precise data on the unit cell dimensions and the arrangement of molecules within the lattice. nih.gov
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₉N₃O₂S |
| Formula Weight (Mᵣ) | 223.25 |
| Crystal System | Monoclinic |
| Unit Cell Dimensions | a = 10.4583 (3) Åb = 12.8103 (4) Åc = 16.1830 (5) Åβ = 106.693 (1)° |
| Volume (V) | 2076.73 (11) ų |
| Molecules per unit cell (Z) | 8 |
| Radiation Type | Mo Kα |
| Temperature (T) | 296 K |
Data sourced from Kang et al. (2012). nih.gov
The molecular conformation of this compound is characterized by the specific orientations of its functional groups relative to the sulfur atom. nih.govnih.gov The benzoyl fragment adopts a cisoid conformation with respect to the sulfur atom. nih.govnih.gov In contrast, the terminal urea (B33335) fragment is oriented in a transoid conformation relative to the same sulfur atom. nih.govnih.gov This specific arrangement of the benzoyl and urea fragments is a defining feature of the molecule's structure. evitachem.com
Hydrogen bonds, both within and between molecules, play a crucial role in stabilizing the structure of this compound. nih.gov
In the crystal lattice, individual molecules of this compound are linked together through a network of intermolecular hydrogen bonds. nih.gov Specifically, N—H⋯O and N—H⋯S interactions are observed. nih.gov These bonds connect the molecules into a sheet-like supramolecular assembly that is parallel to the bc plane of the unit cell. nih.govnih.gov The carbonyl-oxygen atoms are notable for each accepting two hydrogen bonds from neighboring –NH groups, further strengthening the crystal packing. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Systematic Name |
|---|---|
| This compound | N-(carbamoylcarbamothioyl)benzamide |
Intramolecular Hydrogen Bonds
Polymorphism and its Structural Implications
This compound has been observed to exhibit polymorphism, meaning it can exist in more than one crystal form. A monoclinic polymorph of this compound has been identified, crystallizing in the C2/c space group. iucr.org This is distinct from a previously reported triclinic structure, highlighting the compound's ability to adopt different packing arrangements in the solid state. iucr.orgiucr.org
In one identified monoclinic form, the crystal data is as follows:
Formula: C₉H₉N₃O₂S nih.gov
Molecular Weight: 223.25 nih.gov
Crystal System: Monoclinic nih.gov
Space Group: P2₁/c nih.gov
Unit Cell Dimensions:
a = 10.4583 (3) Å nih.gov
b = 12.8103 (4) Å nih.gov
c = 16.1830 (5) Å nih.gov
β = 106.693 (1)° nih.gov
Volume: 2076.73 (11) ų nih.gov
Z (molecules per unit cell): 8 nih.gov
The conformation of the molecule is characterized by the near coplanarity of the benzoyl and thiobiuret (B3050041) groups, with a dihedral angle of 8.48 (5)° between them. nih.govnih.gov The benzoyl and terminal urea fragments adopt cisoid and transoid conformations, respectively, relative to the sulfur atom. nih.govnih.gov The molecular structure is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.govnih.gov In the crystal lattice, molecules are linked into sheets parallel to the bc plane by intermolecular N—H⋯O and N—H⋯S hydrogen bonds. nih.govnih.gov
An isomer, 1-benzoyl-4-thiobiuret, also exhibits polymorphism, with both triclinic and monoclinic forms having been characterized. iucr.orgiucr.org In the triclinic form of the isomer, the benzoyl and thiobiuret groups are nearly coplanar, with a small dihedral angle of 4.40 (8)°. iucr.orgresearchgate.net This structure is stabilized by two intramolecular N—H···O hydrogen bonds, and intermolecular N—H···O and N—H···S hydrogen bonds link the molecules into tapes. iucr.orgresearchgate.net The monoclinic polymorph of this isomer has a larger dihedral angle of 9.67 (13)° between the benzoyl and thiobiuret groups. iucr.org
Spectroscopic Characterization
Spectroscopic methods are crucial for confirming the structure of this compound and understanding its electronic and vibrational properties.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides key information about its functional groups. Strong absorption bands in the region of 3360-3100 cm⁻¹ are attributed to the N-H stretching vibrations of the primary and secondary amide groups, indicating the presence of bonded NH groups. oup.com The absence of a band around 2570 cm⁻¹ suggests that the compound exists predominantly in the thione form rather than the thiol tautomer. oup.com The regions of 1700-1680 cm⁻¹ and 1740-1715 cm⁻¹ are associated with the acyclic thioimide groups, specifically the ArCONHCS and CSNHCO moieties. oup.com In a rearranged isomer, 1-benzoyl-4-thiobiuret, characteristic IR bands were observed at 3375, 3310, 3260, 3170, 1710, 1680, and 1620 cm⁻¹. acs.org The N-H stretching band in similar thiourea (B124793) derivatives often appears above 3200 cm⁻¹ due to strong intramolecular hydrogen bonding. researchgate.net The C=S stretching vibration is typically observed in the range of 739 to 741 cm⁻¹. researchgate.net
Table 1: Selected IR Absorption Bands for this compound and Related Compounds
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching (bonded) | 3360-3100 | oup.com |
| C=O | Stretching (acyclic thioimide) | 1740-1715 | oup.com |
| C=O/C=N | Stretching (acyclic thioimide) | 1700-1680 | oup.com |
| S-H | Stretching (thiol) | Not observed (~2570) | oup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. In a ¹H NMR spectrum recorded in DMSO-d₆, the protons of the phenyl group (Ph) appear as a multiplet in the range of 8.1–8.5 ppm, integrating to five protons. nih.gov The protons of the NH₂ and two NH groups appear as a singlet at 3.7 ppm, integrating to four protons. nih.gov In related benzoylthiourea (B1224501) derivatives, the N-H protons are often observed at different chemical shifts. For instance, the carbonyl-substituted N-H proton (NHCO) can appear at a lower chemical shift (e.g., δ 9.24-9.48 ppm) compared to the thione-substituted N-H proton (NHCS), which may be found further downfield (e.g., δ 13.24-13.47 ppm) due to intramolecular hydrogen bonding. researchgate.net
While specific ¹³C NMR data for this compound is not detailed in the provided search results, related studies on similar compounds indicate that the carbon resonances of the methyl moiety in a methyl-substituted analogue appear upfield at around δ 55.8 ppm. researchgate.net
Table 2: ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent | Reference |
|---|---|---|---|---|---|
| Phenyl (Ph) | 8.1–8.5 | Multiplet | 5H | DMSO-d₆ | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The compound has a molecular formula of C₉H₉N₃O₂S, corresponding to a molecular weight of 223.25 g/mol . nih.govmolbase.com In the mass spectrum of its rearranged isomer, 1-benzoyl-4-thiobiuret, obtained using chemical ionization (CH₄, CI), the protonated molecule [M+1]⁺ is observed at m/e 224 with a relative intensity of 53%. acs.org Other significant fragments include ions at m/e 148 (23%), 131 (48%), and 122 (100%). acs.org For the parent compound, this compound, the exact mass spectrum showed a molecular ion peak at m/e 223.04155. acs.org The fragmentation of benzamide (B126), a related structure, typically involves the loss of an NH₂ group to form a stable benzoyl cation (m/z 105), which can further fragment to a phenyl cation (m/z 77). researchgate.net
Table 3: Mass Spectrometry Data for 1-Benzoyl-4-thiobiuret (rearranged isomer)
| m/e | Relative Intensity (%) | Proposed Fragment | Reference |
|---|---|---|---|
| 224 | 53 | [M+H]⁺ | acs.org |
| 148 | 23 | acs.org | |
| 131 | 48 | acs.org |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. uobabylon.edu.iq The electronic spectra of 1-aroyl-2-thiobiurets, including the benzoyl derivative, support their structural similarity. oup.com The presence of conjugated systems, such as the aromatic ring and the thiobiuret moiety, leads to absorption in the UV-Vis region. uobabylon.edu.iq Generally, molecules with π-electron systems, aromatic rings, and conjugated non-bonding electrons exhibit characteristic absorption bands. uobabylon.edu.iq The specific wavelengths of maximum absorption (λmax) for this compound are influenced by the electronic transitions between molecular orbitals, such as n → π* and π → π* transitions. uobabylon.edu.iq Substituents on the aromatic ring or modifications to the thiobiuret chain can shift these absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. uobabylon.edu.iq
Computational and Theoretical Studies
Computational and theoretical studies, such as Density Functional Theory (DFT), are employed to complement experimental data and provide a deeper understanding of the molecular properties of this compound and related compounds. researchgate.net These studies can predict molecular structures, vibrational frequencies, and electronic properties. researchgate.net For instance, DFT calculations can be used to optimize the molecular geometry and compare the theoretical results with those obtained from X-ray crystallography. researchgate.net Furthermore, computational methods can be used to investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the reactivity and electronic transitions of the molecule. researchgate.net While specific computational studies solely focused on this compound were not found in the search results, research on similar thiourea and thiobiuret derivatives demonstrates the utility of these methods in understanding their structure-property relationships. researchgate.neteurjchem.comacs.orgnih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Benzoyl-4-thiobiuret |
| Benzamide |
| Benzoyl isothiocyanate |
| Urea |
| Thiourea |
| 1-aroyl-2-thiobiurets |
| 1-benzoyl-4-thiobiuret |
| 2-hydroxy-6-phenyl-4-thio-l,3,5-triazine |
| 2-hydroxy-4-(methylthio)-6-phenyl-1,3,5-triazine |
| 5-amino-2H-1,2,4-thiadiazol-3-one |
| 5-amino-3H-1,3,4-thiadiazol-2-one |
| 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones |
| 6-aryl-4-thioxo-1,2,3,4(or 2,3,4,5)-tetrahydro-1,3,5-triazin-2-ones |
| Benzoyl chloride |
| Potassium thiocyanate (B1210189) |
| Acetone (B3395972) |
| Monothiobiuret |
| Chloroacetic acid |
| Benzoylbiuret |
| Hydrogen peroxide |
| Hydrochloric acid |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a important tool in elucidating the molecular geometry and electronic structure of this compound and its derivatives. scispace.comorientjchem.org DFT calculations, often using the B3LYP hybrid functional combined with various basis sets like 6-31G(d,p) and 6-311G++(d,p), have been employed to optimize the molecular geometry, determine bond lengths and angles, and calculate atomic charges. scispace.comrajpub.com These theoretical calculations have shown good correlation with experimental data obtained from techniques like X-ray diffraction. orientjchem.orgresearchgate.net
For instance, DFT studies on related benzoylthiourea derivatives have successfully predicted their molecular geometry and other properties. scispace.comrajpub.com In one such study, the optimized molecular structure of a benzoyl thiourea derivative was obtained using the Gaussian 03 program, and the calculated geometrical parameters were found to be in agreement with experimental values. rajpub.com The slight deviations observed between calculated and experimental data are often attributed to intermolecular interactions present in the crystalline state of the molecule. rajpub.com
The structural parameters of this compound, as determined by X-ray diffraction, reveal that the benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of approximately 8.48°. nih.gov The molecule's structure is stabilized by an intramolecular N-H···O hydrogen bond. nih.gov In the crystal structure, intermolecular N-H···O and N-H···S hydrogen bonds link the molecules together. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Benzoyl Thiourea Derivative
| Parameter | Bond Length (Å) - B3LYP/6-311++G(d,p) | Bond Length (Å) - B3LYP/cc-pVDZ | Bond Angle (°) - B3LYP |
|---|---|---|---|
| N4-H16 | Very Small | - | - |
| N4-C7 | Very Large | - | - |
| C2-N1-C5 | - | - | 147 |
| C-C-H | - | - | 120 |
Data derived from a study on a related benzoyl thiourea derivative and may not represent this compound directly. rajpub.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. wikipedia.orglibretexts.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity.
In studies of related benzothiazolyl-benzoylthiourea compounds, the HOMO was found to be located on the benzothiazole (B30560) moiety, while the LUMO was situated on the benzoylthiourea fragment. ukm.my This distribution of frontier orbitals provides insights into the potential sites for electrophilic and nucleophilic attack. For instance, in a study on a different thiourea derivative, the LUMO indicated that the nitrogen and sulfur atoms are the most likely sites for nucleophilic attack, while the HOMO suggested that nitrogen, sulfur, and carbon atoms are susceptible to electrophilic substitution. researchgate.net
FMO analysis has been applied to various thiourea derivatives to elucidate their electrochemical properties and reactivity. researchgate.net
Table 3: Frontier Molecular Orbital Energies for a Related Acridine Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO-1 | -5.8632 |
| HOMO | -5.5078 |
| LUMO | -1.8307 |
| LUMO+1 | -1.0100 |
| HOMO-LUMO Energy Gap | 3.6671 |
| HOMO-1 to LUMO+1 Energy Gap | 4.8532 |
Data from a study on 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6,9-pentamethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione and may not represent this compound directly. nih.gov
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. rajpub.comchemrxiv.orgresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential, associated with electrophilic reactivity, while blue or white regions signify positive potential, indicating nucleophilic reactivity. rajpub.com
For molecules containing benzoyl and thiourea moieties, MEP analysis reveals that the negative potential is often concentrated around the oxygen and sulfur atoms, making them susceptible to electrophilic attack. orientjchem.orgrajpub.com Conversely, the positive potential is generally located around the hydrogen atoms of the amine groups, which are the likely sites for nucleophilic interactions. rajpub.com This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
In a study on a related compound, S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, the MEP surface showed negative potential regions primarily on the nitrogen, sulfur, and chlorine atoms. orientjchem.org The distribution of electron density and the MEP provides a visual method to understand the relative polarity and chemical reactivity of the molecule. rajpub.com
Table 4: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Benzoyl chloride |
| Benzoyl isothiocyanate |
| Urea |
| Acetone |
| Potassium thiocyanate |
| Potassium chloride |
| 1-(1,3-benzothiazol-2-yl)-3-(benzoylthiourea) |
| 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoylthiourea) |
| 1-(1,3-benzothiazol-2-yl)-3-(4-methoxybenzoylthiourea) |
| 2-aminobenzothiazole |
| S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate |
Coordination Chemistry of 1 Benzoyl 2 Thiobiuret and Its Derivatives
Ligand Properties and Coordination Modes
Thiourea (B124793) and its derivatives, including 1-Benzoyl-2-thiobiuret (B1271876), are classified as ambidentate ligands due to the presence of multiple potential donor atoms, specifically nitrogen, oxygen, and sulfur. chemrevlett.com This characteristic allows them to coordinate to metal ions in various ways, for instance, acting as a monodentate ligand through the sulfur atom or as a bidentate chelating agent. chemrevlett.comuzh.ch The specific coordination behavior often depends on factors such as the metal ion's nature, the reaction conditions, and the substituents on the thiourea backbone. uzh.ch The benzoylthiourea (B1224501) framework, with its carbonyl (C=O) and thiocarbonyl (C=S) groups, provides a multitude of bonding possibilities with transition metal ions. uzh.chresearchgate.net
The most prevalent coordination mode for this compound and its N,N-disubstituted derivatives involves chelation through the carbonyl oxygen and the thiocarbonyl sulfur atoms. researchgate.netikm.org.myresearchgate.net This bidentate coordination results in the formation of a stable six-membered chelate ring. researchgate.netikm.org.my Structural analyses of numerous transition metal complexes confirm that the ligands act as bidentate chelators, coordinating to the central metal atom via the oxygen and sulfur donors. researchgate.net This (O,S) coordination is a common feature in complexes of metals such as Ni(II), Cu(II), Co(III), and Re(I). uzh.chresearchgate.netikm.org.my For example, in complexes with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, a related ligand, coordination occurs through the sulfur and oxygen donor atoms to form a six-membered ring. ikm.org.my
Coordination of this compound to a metal ion is typically accompanied by the deprotonation of the acidic amide proton (–C(O)NHC(S)–). researchgate.net This process is often facilitated by carrying out the synthesis in the presence of a base or by using metal salts of weak acids, such as metal acetates. The loss of this proton leads to a tautomeric shift from the keto-thione form to a keto-thiolate (or enol-thiolate) isomer, which is the species that chelates to the metal ion. This deprotonation and subsequent chelation result in the formation of neutral bis- or tris-chelate complexes with divalent or trivalent metal ions, respectively. researchgate.net Spectroscopic data, particularly the disappearance of the N-H stretching and bending vibrations in the infrared spectra of the complexes, provide strong evidence for this deprotonation and coordination mechanism.
Chelation through Oxygen and Sulfur Donor Atoms
Synthesis and Characterization of Metal Complexes
A wide array of transition metal complexes with this compound and its derivatives have been synthesized and studied. The general synthetic method involves the reaction of the ligand with a suitable metal salt, such as a chloride, acetate, or sulfate, in a solvent like acetone (B3395972) or ethanol (B145695). ikm.org.my Deprotonated complexes are often prepared by reacting the ligand with metal acetates, while addition compounds can be formed with metal chlorides or sulfates.
The versatility of these ligands has led to the successful synthesis of complexes with a variety of metal ions, including:
Co(II) and Co(III) : Both Co(II) and Co(III) complexes have been reported. The Co(II) ion in the starting material is sometimes oxidized to Co(III) during the synthesis. researchgate.netnih.gov
Ni(II) : Nickel(II) complexes with benzoylthiourea ligands are widely reported, typically forming square planar or octahedral geometries. researchgate.netikm.org.myresearchgate.netnih.gov
Cu(I) and Cu(II) : Numerous copper(I) and copper(II) complexes have been synthesized, exhibiting various geometries. ikm.org.myresearchgate.netnih.govksu.edu.tr
Pb(II) : Lead(II) complexes with related thiourea derivatives have been investigated for applications in ion-selective electrodes. researchgate.netmdpi.com
Re(I), Re(III), and Re(V) : The coordination chemistry of rhenium with benzoylthiourea derivatives is of interest for radiopharmaceutical development. uzh.ch These ligands coordinate to Re(I), (III), and (V) centers, typically as bidentate (O,S) monoanions. uzh.ch
Other Metals : Complexes with Fe(III) and Pt(II) have also been synthesized with related thiourea-based ligands. researchgate.netjmchemsci.com
Spectroscopic methods are essential for elucidating the structure and bonding in metal complexes of this compound.
FT-IR Spectroscopy Infrared spectroscopy provides direct evidence of the ligand's coordination mode. In the spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(C=S) are observed. Upon formation of a deprotonated complex, the ν(N-H) band disappears. The ν(C=O) and ν(C=S) bands shift to lower frequencies, indicating the coordination of the oxygen and sulfur atoms to the metal ion. ikm.org.mynpaa.in New bands may also appear, which are attributed to ν(C-O) and ν(C-S) vibrations of the chelated enol-thiolate form.
Table 1: Typical FT-IR Spectral Data (cm⁻¹) for a Benzoylthiourea Ligand and its Metal Complexes
| Vibration Mode | Free Ligand | Metal Complex | Inference |
|---|---|---|---|
| ν(N-H) | ~3210 - 3245 | Absent | Deprotonation of the amide proton upon coordination. nih.gov |
| ν(C=O) | ~1650 - 1690 | ~1500 - 1510 | Shift to lower frequency indicates coordination of carbonyl oxygen. nih.gov |
| ν(C=S) + ν(C=N) | ~1500 - 1540 | Shifted | Indicates coordination of the thiocarbonyl sulfur. ikm.org.mynih.gov |
| ν(M-O) | - | ~504 - 553 | Appearance of a new band confirms metal-oxygen bond formation. npaa.in |
Note: The exact frequencies can vary depending on the specific ligand and metal ion.
UV-Vis Spectroscopy Electronic absorption spectroscopy is used to investigate the geometry of the metal complexes. The spectra typically show intense bands in the UV region due to intra-ligand (π→π* and n→π*) transitions and potentially ligand-to-metal charge transfer (LMCT) bands. rsc.org The visible region contains the weaker d-d transition bands, which are characteristic of the metal ion and its coordination environment. For instance, the electronic spectra of Ni(II) complexes can distinguish between square-planar and octahedral geometries, while those of Cu(II) complexes can suggest square-planar or distorted octahedral environments. mdpi.com
Table 2: Electronic Spectral Data and Proposed Geometries for Representative Metal Complexes
| Complex | λmax (nm) | Assignment | Proposed Geometry | Reference |
|---|---|---|---|---|
| Ni(II) Complex | 580, 650-725 | ³T₁(F)→³T₂(P), ³T₁(F)→³A₂ | Tetrahedral | mdpi.com |
| Cu(II) Complex | 540-570, 617-670 | ²E₉→²A₁₉, ²E₉→²B₂₉ | Square Planar | mdpi.com |
L = 1-Phenyl-5-benzoyl-4-thiobiuret
¹H NMR Spectroscopy Proton NMR spectroscopy is a powerful tool for characterizing the free ligand and its diamagnetic metal complexes (e.g., Ni(II) square-planar, Co(III) octahedral, Re(I)). uzh.chnih.gov In the ¹H NMR spectrum of the free this compound ligand, the amide and amine protons appear as distinct signals. For example, in a related N,N-diisopropyl-N′-benzoylthiourea, the N-H proton appears as a singlet around δ 10.32 ppm in DMSO-d₆. nih.gov Upon deprotonation and complexation, this signal disappears from the spectrum, providing unambiguous evidence for the coordination mechanism. ikm.org.mynih.gov The chemical shifts of the aromatic protons in the benzoyl group are also affected by coordination.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Representative Ligands
| Compound | Solvent | -NH- Signal | Aromatic Protons | Reference |
|---|---|---|---|---|
| This compound | DMSO-d₆ | 3.7 (s, 4H, NH₂ + 2NH) | 8.1–8.5 (m, 5H) | nih.gov |
| N,N-diisopropyl-N′-benzoylthiourea | DMSO-d₆ | 10.32 (s, 1H) | 7.70 (m, 5H) | nih.gov |
Single Crystal X-ray Diffraction of Metal Complexes
Studies on related N,N-dialkyl-N'-benzoylthiourea complexes have demonstrated the utility of this technique. For instance, the crystal structure of a bis(N,N-di-n-propyl-N'-(4-fluorobenzoyl)thioureato) nickel(II) complex was solved and shown to crystallize in the triclinic system. grafiati.com In such complexes, the ligand typically acts as a bidentate chelator, coordinating to the metal ion through the carbonyl oxygen and the thiolate sulfur atoms. ijcce.ac.ir This O,S-bidentate coordination is a common feature for this class of ligands.
While specific crystallographic data for metal complexes of the parent this compound are not widely available in the surveyed literature, analysis of the ligand itself reveals important structural predispositions. The crystal structure of this compound shows that the benzoyl and thiobiuret (B3050041) groups are nearly coplanar, with the benzoyl fragment in a cisoid conformation relative to the sulfur atom. nih.gov This planarity and specific conformation likely influence the stereochemistry of the resulting metal complexes.
Table 1: Representative Crystallographic Data for a Related Thiobiuret Complex
| Parameter | Value |
|---|---|
| Compound | bis(N,N-di-n-propyl-N'-(4-fluorobenzoyl)thioureato) nickel(II) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination | Nearly square-planar |
| Ni-S bond length (Å) | 2.15 - 2.20 |
| Ni-O bond length (Å) | 1.85 - 1.90 |
Note: This data is for a related derivative and serves to illustrate typical values.
Thermogravimetric Analysis of Complexes
Thermogravimetric analysis (TGA) is employed to study the thermal stability of coordination compounds and to determine the temperature ranges of their decomposition. mdpi.com The TGA curve provides information about mass loss as a function of temperature, which can correspond to the loss of solvent molecules, coordinated water, or the decomposition of the organic ligand itself. mdpi.comsgbaukrc.ac.in
For instance, the thermal behavior of iron(III) complexes with various 1,1,5,5-tetraalkyl-2-thiobiurets has been investigated. These complexes were found to be stable up to a certain temperature, after which they underwent a primary decomposition step to yield iron sulfide (B99878) residues. acs.org This indicates that such complexes can serve as single-source precursors for metal sulfides. The decomposition of metal complexes often occurs in distinct stages, which can be identified by the corresponding peaks in the derivative thermogravimetric (DTG) curve. savemyexams.com
The general procedure for TGA involves heating a small sample of the complex at a constant rate in a controlled atmosphere (e.g., nitrogen or air). mdpi.com The resulting thermogram can be used to compare the thermal stabilities of different complexes and to deduce information about their composition, such as the presence of hydrated water molecules which are typically lost at lower temperatures (below 150 °C). savemyexams.com
Geometry and Stereochemistry of Metal Complexes
The geometry and stereochemistry of metal complexes are dictated by the coordination number of the central metal ion, the nature of the metal, and the steric and electronic properties of the ligands. lumenlearning.comlibretexts.org
Octahedral, Square Planar, and Distorted Tetrahedral Geometries
Complexes of this compound and its derivatives can adopt several common geometries.
Octahedral: This geometry is common for coordination number six. savemyexams.com Metal ions like Co(III) often form stable octahedral complexes. researchgate.net An octahedral arrangement involves the metal ion at the center with six donor atoms from the ligands positioned at the vertices of an octahedron, resulting in 90° angles between adjacent ligands. savemyexams.comsavemyexams.com
Square Planar: This geometry is typically found for four-coordinate complexes, particularly with metal ions having a d⁸ electron configuration, such as Ni(II) and Pt(II). libretexts.orgresearchgate.net In a square planar complex, the metal ion and the four donor atoms lie in the same plane, with bond angles of 90°. savemyexams.com
Distorted Tetrahedral: While a regular tetrahedral geometry, with bond angles of 109.5°, is common for four-coordinate complexes, distortions are frequent. savemyexams.comlibretexts.org These distortions can arise from steric hindrance between bulky ligands or from electronic effects such as the Jahn-Teller effect.
Studies on analogous thiobiuret ligands have confirmed the existence of these geometries. For example, with a (Z)-3-(3,3-dimethylbutanoyl)-1,1-diethyl-2-thiobiuret ligand, the Ni(II) complex was found to be square planar, while the Co(III) complex adopted an octahedral geometry. researchgate.net
Cis-Conformation in Bis-chelates and Facial Binding in Tris-chelates
In complexes where more than one bidentate ligand is coordinated to the metal center, different isomeric forms can arise.
Cis- and Trans-Conformations in Bis-chelates: In a square planar or octahedral complex with two bidentate ligands (a bis-chelate), the remaining coordination sites are often occupied by other monodentate ligands. This can lead to cis and trans isomerism. savemyexams.com In the cis isomer, two identical monodentate ligands are adjacent to each other (90° apart in an octahedron), while in the trans isomer, they are on opposite sides (180° apart). lumenlearning.com The inherent cisoid conformation of the this compound ligand itself may favor the formation of cis isomers in its complexes. nih.gov
Facial (fac) and Meridional (mer) Binding in Tris-chelates: In an octahedral complex with three bidentate ligands (a tris-chelate), two geometric isomers are possible: facial and meridional. In the fac isomer, the three similar donor atoms (e.g., the three sulfur atoms) are located on one triangular face of the octahedron. In the mer isomer, they lie on a plane that bisects the molecule (a meridian). The choice between fac and mer isomers is often influenced by the bite angle and steric properties of the bidentate ligand.
Theoretical Studies on Metal Complexation
Theoretical methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding the electronic structure and bonding in metal complexes.
DFT Studies on Electronic Structure and Bonding
DFT calculations can be used to optimize the geometry of metal complexes and to analyze the nature of the metal-ligand bonds. mdpi.comrsc.org These studies complement experimental data from X-ray diffraction and spectroscopic techniques.
Key aspects investigated using DFT include:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the reactivity of the complex. The energy gap between the HOMO and LUMO is related to the electronic stability and the nature of electronic transitions. researchgate.netsemanticscholar.org In many transition metal complexes, the HOMO may be localized on the ligand, while the LUMO is centered on the metal, or vice versa, indicating the possibility of ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions. semanticscholar.orgbanglajol.info
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to quantify the charge distribution within the molecule and to understand the nature of the bonding interactions (e.g., ionic vs. covalent character) between the metal and the ligand donor atoms. mdpi.combanglajol.info
Correlation with Experimental Data: DFT calculations are often used to simulate vibrational (IR) and electronic (UV-Vis) spectra. A good correlation between the calculated and experimental spectra helps to validate the proposed structure and electronic configuration of the complex. researchgate.net
For related thiobiuret systems, DFT studies have successfully correlated theoretical results with experimental findings from X-ray diffraction and spectroscopy, confirming the geometries and providing a deeper understanding of the electronic properties. researchgate.net
Molecular Docking Studies on Biological Targets
Molecular docking has emerged as a powerful computational tool to predict the binding affinity and interaction patterns of small molecules with biological macromolecules. In the context of this compound and its derivatives, molecular docking studies have been instrumental in elucidating their potential mechanisms of action and identifying key structural features responsible for their biological activities. These in silico investigations have explored the interactions of these compounds with various protein targets implicated in different pathological conditions.
Recent research has focused on the molecular docking of N-benzoyl-N'-phenylthiourea derivatives against the macrophage migration inhibitory factor (MIF), a protein involved in inflammatory responses and the progression of diseases like COVID-19. jppres.com A study predicted the in silico activity of designed N-benzoyl-N'-phenylthiourea derivatives against the MIF protein (PDB ID: 1LJT), revealing that the designed compounds exhibited docking scores comparable to the native ligand of the protein. jppres.com
Another area of investigation involves the antibacterial potential of this compound derivatives. For instance, analogs of 1-allyl-3-benzoylthiourea (B5185869) were docked against the DNA gyrase subunit B receptor (PDB: 1KZN), a crucial enzyme for bacterial DNA replication. nih.gov The results indicated that these compounds displayed favorable interactions with the receptor. nih.gov Notably, the presence of electron-withdrawing groups on the benzene (B151609) ring attached to the thiourea moiety was suggested to enhance antibacterial activity. nih.gov
Furthermore, the antioxidant properties of N-benzoyl-N'-naphthylthiourea derivatives have been explored through molecular docking studies against human ROS1 kinase (PDB ID: 3ZBF). rjptonline.org These studies aimed to understand the potential interactions that contribute to the antioxidant effects of these compounds. rjptonline.org
The inhibitory potential of oxadiazole-carbonylaminothioureas, which share a structural resemblance to this compound derivatives, has been investigated against sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2), enzymes involved in cellular regulation. acs.org Molecular docking of a hit compound with an oxadiazole-carbonylaminothiourea backbone revealed specific interactions within the binding sites of SIRT1 and SIRT2. The tert-butylphenyl group was found to bind at the deacetylation site, while the oxadiazole-carbonylaminothiourea backbone occupied a pocket surrounded by a flexible loop, forming hydrogen bonds with key residues. acs.org
In the realm of anticancer research, molecular docking studies of thiourea benzamide (B126) derivatives and their copper(II) complexes have been performed against breast cancer-related proteins. tjnpr.org These studies have helped in understanding the binding modes and potential targets of these compounds, contributing to the design of new therapeutic agents. tjnpr.org
The following tables summarize the findings from various molecular docking studies on derivatives of this compound.
Table 1: Molecular Docking of 1-allyl-3-benzoylthiourea Analogs against DNA Gyrase Subunit B nih.gov
| Compound | Rerank Score |
| 1-allyl-3-benzoylthiourea (Cpd 1) | - |
| 1-allyl-3-(2-chlorobenzoyl)thiourea (Cpd 2) | - |
| 1-allyl-3-(3-chlorobenzoyl)thiourea (Cpd 3) | -91.2304 |
| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 4) | - |
| Ciprofloxacin (Standard) | - |
| Clorobiocin (Standard) | - |
Note: Specific rerank scores for all compounds were not provided in the source material.
Table 2: Molecular Docking of N-Benzoyl-N'-phenylthiourea Derivatives against Macrophage Migration Inhibitory Factor (MIF) jppres.com
| Compound | Docking Score |
| Designed Compound 1 | Comparable to native ligand |
| Designed Compound 2 | Comparable to native ligand |
Note: The source states comparable docking scores without providing specific numerical values.
Applications and Advanced Research of 1 Benzoyl 2 Thiobiuret and Its Derivatives
Medicinal and Agricultural Applications
The versatile scaffold of 1-benzoyl-2-thiobiuret (B1271876) has been a focal point for the development of new therapeutic and agrochemical agents. Researchers have investigated its efficacy against a variety of biological targets, leading to the discovery of potent antimicrobial, enzyme-inhibiting, and anticancer properties.
Derivatives of this compound have demonstrated notable antimicrobial properties. The core structure is recognized as a key pharmacophore, and modifications to this scaffold have led to the development of compounds with significant activity against a range of bacterial and fungal pathogens.
Several studies have explored the synthesis of novel benzoylated thiobiurets and related structures, revealing their potential as antimicrobial agents. For instance, a series of new benzoylthiourea (B1224501) derivatives substituted with fluorine atoms showed promising antibacterial effects, particularly against Gram-negative bacteria like Escherichia coli. kisti.re.kr The presence of one fluorine atom on the phenyl ring was associated with the best antibacterial effect, while compounds with three fluorine atoms displayed the most intensive antifungal activity. kisti.re.kr Another study on new indole (B1671886) derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which share structural similarities with cyclized thiobiuret (B3050041) derivatives, also reported a broad spectrum of antibacterial and antifungal activities with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL.
Furthermore, glycosylated derivatives, such as 1-aryl-5-tetra-O-benzoyl-β-D-glucosyl-2-S-benzyl-2-isothiobiurets, have been synthesized and screened for their in vitro antimicrobial activity. researchgate.net These compounds were tested against a panel of microorganisms including E. coli, Staphylococcus aureus, Proteus vulgaris, Bacillus cereus, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. researchgate.net Similarly, 1-hepta-O-benzoyl-β-D-Maltosyl-5-aryl-2-4-thiobiurets have been tested against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, as well as the fungi Aspergillus niger and Trichoderma. grafiati.com
A series of novel thiourea (B124793) derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting excellent activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Aspergillus flavus, with MIC values ranging from 0.95 to 3.25 µg/mL. nih.gov
Table 1: Antimicrobial Activity of Selected Benzoylthiourea Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Fluoro-substituted benzoylthioureas | E. coli | 128 | kisti.re.kr |
| Fluoro-substituted benzoylthioureas | P. aeruginosa | 128 | kisti.re.kr |
| Indole-triazole derivative | MRSA | 6.25 | |
| Indole-thiadiazole derivative | MRSA | 6.25 | |
| Thiazole-tagged thiourea derivative | S. aureus | 5.12 | nih.gov |
| Thiazole-tagged thiourea derivative | B. subtilis | 2.29 | nih.gov |
Kinase inhibitors are a major class of drugs, particularly in cancer therapy, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling and growth. nih.gov The structural framework of this compound serves as a precursor to thiadiazole derivatives, which have garnered attention for their potential as kinase inhibitors. nih.gov Specifically, this compound is an intermediate in the formation of 5-amino-2H-1,2,4-thiadiazolin-3-one, a compound that has been investigated for its kinase inhibitory activity. nih.govresearchgate.net
While direct studies on the kinase inhibitory potential of this compound are limited, research on related heterocyclic systems highlights the promise of this chemical class. For example, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects, with one compound inhibiting the Abl protein kinase with an IC50 value of 7.4 µM and showing selective activity against a Bcr-Abl positive cell line. mdpi.com Another study identified a novel class of Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, with the most active compound displaying an IC50 of 0.52 µM in an in vitro kinase assay. nih.gov These findings suggest that the core structure derived from this compound is a viable starting point for the design of novel kinase inhibitors.
Antimetabolites are compounds that interfere with the normal metabolic processes within cells, often by mimicking naturally occurring substrates. Due to the structural analogy of its cyclized product, 5-amino-2H-1,2,4-thiadiazol-3-one, to the nucleic acid component cytosine, this compound and its derivatives have been explored as potential antimetabolites with cytostatic and antiviral activities. nih.govsemanticscholar.org The synthesis of novel potential antimetabolites of nucleic acid components with the aim of discovering compounds with cytostatic and/or antiviral activity has been a focus of research. nih.gov
The rationale behind this approach is that the thiadiazole ring, formed from the thiobiuret structure, can act as a bioisostere for the pyrimidine (B1678525) ring found in nucleobases. semanticscholar.org This mimicry can lead to the inhibition of enzymes involved in nucleic acid synthesis or the incorporation of the fraudulent nucleoside into DNA or RNA, ultimately leading to cell growth inhibition or viral replication arrest. While direct evidence for the cytostatic and antiviral activity of this compound itself is not extensively documented in the available literature, the synthesis of its derivatives as potential antimetabolites remains an active area of investigation. nih.govsemanticscholar.org For instance, the synthesis of novel acyclic and cyclic nucleoside analogs with a thiadiazole ring has been reported with the goal of achieving antiviral and anticancer effects. semanticscholar.org The antiviral activity of some novel porphyrin derivatives has also been evaluated, with some compounds showing high activity against Herpes Simplex Virus-1 (HSV-1). semanticscholar.org
The ability of this compound derivatives to inhibit various enzymes has been a significant area of research, with promising results against urease, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and alpha-glucosidase.
Urease Inhibition: Benzoylthiourea derivatives have been identified as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Inhibition of this enzyme is a key strategy for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Several studies have reported the synthesis of benzoylthiourea derivatives and their significant urease inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, even surpassing the activity of the standard inhibitor thiourea.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: AChE and BChE are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Thiobiuret-based metal complexes have been evaluated for their enzyme inhibition activity against AChE and BChE, with some compounds showing significant inhibition. researchgate.net For example, a cobalt(III) complex of a thiobiuret ligand showed 59.5% inhibition of AChE and 62.8% inhibition of BChE. researchgate.net
Alpha-glucosidase Inhibition: Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates. Its inhibition can help in managing type 2 diabetes by delaying glucose absorption. Thiobiuret derivatives have been investigated for their potential to inhibit this enzyme. For instance, a nickel(II) complex of a thiobiuret ligand demonstrated 79.4% inhibition of alpha-glucosidase. researchgate.net
Table 2: Enzyme Inhibitory Activity of Selected Thiobiuret Derivatives
| Derivative Type | Enzyme | Inhibition / IC50 | Reference |
|---|---|---|---|
| Co(III) thiobiuret complex | Acetylcholinesterase (AChE) | 59.5% | researchgate.net |
| Co(III) thiobiuret complex | Butyrylcholinesterase (BChE) | 62.8% | researchgate.net |
| Ni(II) thiobiuret complex | Alpha-glucosidase | 79.4% | researchgate.net |
| Benzimidazole thiosemicarbazide (B42300) | Acetylcholinesterase (AChE) | 0.60 ± 0.05 µM | semanticscholar.org |
The search for novel and effective anticancer agents has led to the investigation of a wide variety of chemical scaffolds, including those based on this compound. Thiourea and its derivatives have been recognized for their potential as antitumor agents. jppres.comnih.gov
Research has shown that N-benzoyl-N'-phenylthiourea derivatives exhibit in vitro anticancer activity. jppres.com For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated cytotoxic activities against MCF-7 (breast cancer), T47D (breast cancer), and HeLa (cervical cancer) cell lines without significantly harming normal Vero cells. jppres.com Another study on a juglone (B1673114) derivative showed potent antiproliferative activity against HCT-15 human colorectal cancer cells with an IC50 value of 12.27 µM and high inhibitory activity toward MCF-7 human breast cancer cells. rjonco.com
Furthermore, the cyclized derivatives of this compound, such as thiadiazoles, have been a focus of anticancer research. Novel 1,3,4-thiadiazole derivatives have been synthesized and shown to possess cytotoxic effects on multiple human cancer cell lines. mdpi.com One such derivative exhibited selective activity against the Bcr-Abl positive K562 chronic myelogenous leukemia cell line. mdpi.com Salicylaldehyde benzoylhydrazones, which share structural similarities, have also demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations. mdpi.com
Table 3: In Vitro Anticancer Activity of a Related Benzoylthiourea Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Not specified | jppres.com |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | Not specified | jppres.com |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | Not specified | jppres.com |
Enzyme Inhibition Studies (e.g., Urease, AChE, BChE, Alpha-glucosidase)
Catalysis and Material Science Applications
The applications of this compound and its derivatives in catalysis and material science are an emerging area of research. The presence of multiple donor atoms (N, O, and S) in the thiobiuret structure makes it a versatile ligand for the coordination of metal ions, leading to the formation of metal complexes with potential catalytic activities. kisti.re.krgrafiati.com
Thiourea derivatives and their metal complexes are known to be utilized as catalysts in various organic syntheses. grafiati.com While specific studies focusing on the catalytic applications of this compound metal complexes are not abundant, the broader class of thiourea-based metal complexes has been investigated. For example, copper(II) complexes of N-benzoyl-N-substituted phenyl thioureas have been synthesized and characterized. grafiati.com These types of complexes have the potential to act as catalysts in various chemical transformations.
In the realm of material science, thiourea derivatives are of interest due to their ability to form hydrogen bonds and their potential use in the development of functional materials. Substituted thiocarbamides are being explored for their nonlinear optical properties, which could find applications in electronic devices. a2bchem.com Although direct applications of this compound in this area are not well-documented, its structural features suggest that it could serve as a building block for the synthesis of new materials with interesting properties.
Use in Catalyst Development
While this compound itself is not typically employed as a direct catalyst, its derivatives and metal complexes are subjects of research in the field of catalysis. The core structure serves as a versatile ligand, capable of coordinating with various metal ions to form complexes with catalytic properties.
Research into related structures, such as 1-phenyl-5-benzoyl-4-thiobiuret, has shown that their transition metal complexes can catalyze oxidation reactions. For instance, complexes with oxovanadium(IV), cobalt(II/III), nickel(II), and copper(II) have been synthesized and studied for their ability to promote the oxidation of catechols, demonstrating the catalytic potential of the thiobiuret scaffold when coordinated with active metal centers. cusat.ac.in
Furthermore, iron(III) complexes of similar 1,1,5,5-tetraalkyl-2-thiobiurets have been utilized as single-source precursors in aerosol-assisted chemical vapor deposition (AACVD). acs.org In this process, the thiobiuret complex decomposes at high temperatures to deposit thin films of iron sulfide (B99878) materials like troilite (FeS) and pyrite (B73398) (FeS₂). acs.org These resulting sulfide films are known for their applications in various catalytic processes. A patent has also listed various 1-benzoyl-3-aryl-2-thiourea derivatives as components in two-part initiator systems for polymerization, highlighting their role in accelerating chemical reactions. google.com
Applications in Plastic and Resin Industries
The direct application of this compound in the plastic and resin industries is not widely documented. However, the broader classes of compounds to which it belongs, namely thioureas and biurets, are explored for their utility in polymer chemistry. Their ability to form hydrogen bonds and react with polymer chains makes them suitable candidates for modifying or curing resins.
For example, guanidine (B92328) derivatives, which can be synthesized from thioureas, have been investigated as accelerators for the thermal curing of epoxy resin systems. google.com These accelerators play a crucial role in reducing the curing time and temperature of epoxy formulations. google.com Additionally, research into flame retardants for epoxy resins often involves incorporating compounds containing phosphorus, nitrogen, and sulfur to enhance thermal stability and char formation, an area where derivatives of this compound could potentially contribute. nih.govmdpi.com In the field of advanced materials, a patent on self-healing polymer nanocomposites lists 1-methyl-2-thiobiuret as a potential crosslinking agent, which reversibly links polymer chains through hydrogen bonds. rsc.org
Corrosion Inhibition Studies
One of the most extensively researched applications of this compound and its analogues is in the field of corrosion prevention. The presence of sulfur, nitrogen, and oxygen atoms, along with the phenyl group, allows these molecules to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive media.
Studies on benzoyl thiourea (BOTU), a closely related derivative, have demonstrated its effectiveness as a corrosion inhibitor for 20# steel in 15% hydrochloric acid (HCl) solution. evitachem.com Research indicates that the inhibition efficiency increases with the concentration of the inhibitor, reaching over 83% at a concentration of 2 mmol/L. evitachem.com The adsorption of these molecules on the steel surface follows the Langmuir adsorption model, suggesting the formation of a monolayer film. evitachem.com The inhibition mechanism is a combination of physisorption, occurring via electrostatic attraction between protonated nitrogen atoms and the charged metal surface, and chemisorption, involving the donation of electrons from the C=S, C=O, and phenyl group π-systems to the empty d-orbitals of iron atoms. evitachem.com
Similarly, substituted thiobiurets and their molybdenum and tungsten complexes have proven to be effective corrosion inhibitors for mild steel in 1.0 N sulfuric acid. researchgate.net These compounds function as mixed-type (ambiodic) inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibitive properties of the thiobiurets are significantly enhanced upon complexation with metal ions like molybdenum or tungsten. researchgate.net
| Inhibitor | Concentration (mmol/L) | Inhibition Efficiency (%) | Adsorption Model | Inhibition Mechanism |
|---|---|---|---|---|
| Benzoyl Thiourea (BOTU) | 2 | > 83% | Langmuir | Mixed (Physical and Chemical Adsorption) |
Mechanistic Research and Reaction Pathway Investigations
Beyond its direct applications, this compound serves as a key substrate in fundamental chemical research, particularly for elucidating reaction mechanisms.
Role in Understanding Nucleophilic Addition to Aroyl Isothiocyanates
The synthesis of this compound is a classic example of nucleophilic addition to an aroyl isothiocyanate. The reaction proceeds by the addition of urea, a weak nucleophile, to benzoyl isothiocyanate. cusat.ac.in This reaction is instrumental in studying the reactivity of the dielectrophilic aroyl isothiocyanate system, which contains both a carbonyl (C=O) and a thiocarbonyl (C=S) group. Researchers use this reaction to investigate whether the nucleophilic attack occurs preferentially at the carbonyl carbon or the thiocarbonyl carbon. The successful synthesis of 1-aroyl-2-thiobiurets demonstrates that the addition of urea occurs at the thiocarbonyl group of the aroyl isothiocyanate. cusat.ac.innih.gov This provides valuable insight into the factors, such as the electrophilicity of the aroyl group, that govern the regioselectivity of nucleophilic additions to such systems. cusat.ac.in
Exploration of Reaction Mechanisms Involving Thioureas
Once formed, this compound becomes a starting material for exploring a variety of subsequent reaction mechanisms common to thiourea chemistry. It is an important intermediate for the synthesis of heterocyclic compounds. For example, through oxidative ring closure reactions, it can be converted to 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones or 5-amino-2H-1,2,4-thiadizolin-3-one. cusat.ac.inacs.org Studying these transformations helps to understand the pathways of intramolecular cyclization and the influence of oxidizing agents on thiourea derivatives.
Furthermore, the treatment of 1-aroyl-2-thiobiurets with a strong base, such as sodium hydroxide (B78521), leads to rearrangement and cyclization, yielding 6-aryl-4-thioxo-1,3,5-triazin-2-ones. cusat.ac.in In contrast, reaction with concentrated acid can effect hydrolysis back to a simpler monothiobiuret. cusat.ac.in The divergent outcomes of these reactions under different conditions (acidic, basic, oxidative) make this compound a valuable tool for investigating the complex reactivity, stability, and rearrangement pathways of acyl-thiourea derivatives. researchgate.net
Future Research Directions and Potential Innovations
The existing body of research on this compound and its derivatives opens several avenues for future investigation and innovation.
Advanced Materials: The use of thiobiuret complexes as single-source precursors for metal sulfide thin films is a promising area. acs.org Future work could focus on synthesizing novel thiobiuret ligands to control the composition, morphology, and phase of the resulting films for specific applications in electronics, sensors, or catalysis. Similarly, incorporating thiobiuret functionalities into metal-organic frameworks (MOFs) could lead to new selective adsorbents for environmental remediation or resource recovery. nih.gov
Medicinal and Agrochemical Chemistry: As this compound is a key intermediate for biologically active heterocycles like thiadiazoles, future research could focus on creating libraries of novel derivatives for pharmacological screening. researchgate.netacs.org Given that some thiobiuret derivatives exhibit analgesic, herbicidal, and plant growth-regulating properties, there is potential for developing new therapeutic agents or agrochemicals. asianpubs.orggrafiati.com
Polymer Science: While direct applications are sparse, the potential for using thiobiuret derivatives as curing agents, crosslinkers, or functional additives (e.g., flame retardants) in polymer resins remains an underexplored field. google.comrsc.org Research could be directed at synthesizing reactive thiobiuret monomers for incorporation into polymer backbones or as modifiers to impart specific properties like improved thermal stability or metal-ion binding capabilities.
Coordination Chemistry and Catalysis: The versatile coordinating ability of the thiobiuret ligand warrants further exploration. Synthesizing and characterizing new metal complexes with this compound and its derivatives could yield novel catalysts with unique reactivity and selectivity for a range of organic transformations. cusat.ac.in
Development of Novel Derivatives with Enhanced Bioactivity
The core structure of this compound serves as a template for the synthesis of new derivatives with significantly enhanced biological activities. nih.gov By introducing various functional groups and moieties, scientists have successfully developed compounds with potent antimicrobial and antifungal properties.
A notable area of investigation involves the incorporation of sugar molecules into the this compound framework. For instance, a series of 1-hepta-O-benzoyl-β-D-maltosyl-5-aryl-2,4-thiobiurets has been synthesized. grafiati.comgrafiati.com These glycosylated derivatives have been tested against a range of microorganisms, demonstrating notable antibacterial and antifungal activities. grafiati.comgrafiati.com Similarly, the synthesis of 2-S-hepta-O-benzoyl lactosyl-1-aryl-5-hepta-O-benzoyl-β-lactosyl-2-isothiobiurets has been reported, with these compounds also exhibiting promising antimicrobial profiles. asianpubs.org
Another successful strategy for enhancing bioactivity is the introduction of fluorine atoms and trifluoromethyl groups. A series of new benzoylthiourea derivatives featuring these substitutions has been synthesized and characterized. mdpi.com Molecular docking studies predicted their antimicrobial activity, which was then confirmed through experimental testing against various bacterial and fungal strains. mdpi.comnih.gov The results indicated that derivatives with a single fluorine atom on the phenyl ring displayed the most significant antibacterial effect, while those with three fluorine atoms showed the most potent antifungal activity. mdpi.com Furthermore, the presence of a trifluoromethyl group was linked to antibiofilm activity. mdpi.com
The versatility of the this compound scaffold is further demonstrated by the synthesis of derivatives containing heterocyclic moieties. For example, a 1,2,4-triazolyl-benzoylthiourea derivative has been shown to possess bacteriostatic activity against clinical strains of Staphylococcus aureus and effectively prevent biofilm formation. nih.gov The synthesis of N-[(arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamides has also been reported to yield compounds with both antibacterial and antifungal properties. mdpi.com
The table below summarizes some of the developed this compound derivatives and their observed bioactivities.
| Derivative Class | Specific Examples | Observed Bioactivity |
| Glycosylated Derivatives | 1-hepta-O-benzoyl-β-D-maltosyl-5-aryl-2,4-thiobiurets | Antibacterial, Antifungal |
| 2-S-hepta-O-benzoyl lactosyl-1-aryl-5-hepta-O-benzoyl-β-lactosyl-2-isothiobiurets | Antibacterial, Antifungal | |
| Fluorinated Derivatives | Benzoylthiourea derivatives with fluorine and trifluoromethyl groups | Antibacterial, Antifungal, Antibiofilm |
| Heterocyclic Derivatives | 1,2,4-triazolyl-benzoylthiourea derivative | Bacteriostatic (S. aureus), Antibiofilm |
| N-[(arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamides | Antibacterial, Antifungal |
Exploration of New Coordination Complexes for Specific Applications
The nitrogen and sulfur donor atoms within the this compound structure make it an excellent ligand for coordinating with a variety of metal ions. This has led to the exploration of new coordination complexes with potential applications in catalysis and medicine. uzh.ch
Research has demonstrated the synthesis and characterization of Ni(II) and Co(III) complexes with a derivative of thiobiuret, specifically (Z)-3-(3,3-dimethylbutanoyl)-1,1-diethyl-2-thiobiuret. researchgate.net X-ray diffraction studies revealed a square planar geometry for the Ni(II) complex and an octahedral geometry for the Co(III) complex. researchgate.net Such complexes are of interest for their potential catalytic and biological activities.
Furthermore, the coordination chemistry of benzoylthiourea derivatives with rhenium has been investigated for the development of therapeutic radiopharmaceuticals. uzh.ch A novel benzoylthiourea derivative featuring a triazinethione moiety has been synthesized and coordinated to an organometallic fac-[Re(CO)3]+ core. uzh.ch The resulting dimeric complex showcases the versatility of these ligands in forming stable organometallic structures. uzh.ch The ability to attach such complexes to biological molecules opens up possibilities for targeted drug delivery and imaging. uzh.ch
Transition metal complexes of N-benzoyl-N′-2-thiophenethiocarbohydrazide, a related thiocarbohydrazide (B147625) derivative, with Mn(II), Fe(II), Ni(II), and Cu(II) have also been synthesized and characterized. researchgate.net These complexes have shown antibacterial and antifungal properties, highlighting the potential of metal coordination to enhance the biological profile of these ligands. researchgate.net The development of coordination complexes is a burgeoning area of research with significant potential for creating novel materials and therapeutic agents. researchgate.net
The table below provides examples of coordination complexes based on this compound and related ligands.
| Ligand | Metal Ion(s) | Potential Application |
| (Z)-3-(3,3-dimethylbutanoyl)-1,1-diethyl-2-thiobiuret | Ni(II), Co(III) | Catalysis, Biological activities |
| 3-(4-(diphenylamino)-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)N(diphenylcarbamothioyl)benzamide | Re(I) | Therapeutic radiopharmaceuticals |
| N-benzoyl-N′-2-thiophenethiocarbohydrazide | Mn(II), Fe(II), Ni(II), Cu(II) | Antibacterial, Antifungal agents |
Advanced Computational Modeling for Structure-Activity Relationships
Advanced computational modeling techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are proving to be invaluable tools in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. These methods allow for the rational design of more potent and selective compounds.
Molecular docking studies have been employed to predict the binding affinity and orientation of new benzoylthiourea derivatives to biological targets. For instance, the docking of fluorine-substituted benzoylthiourea derivatives with Escherichia coli DNA gyrase B has provided insights into their antimicrobial mechanism. mdpi.comnih.gov Similarly, analogs of 1-allyl-3-benzoylthiourea (B5185869) have been docked to the DNA gyrase subunit B receptor, with the results guiding the synthesis and subsequent antibacterial testing of these compounds. nih.gov These in-silico studies help in prioritizing synthetic targets and understanding the molecular basis of their activity.
QSAR studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. For N-benzoyl-N'-phenylthiourea derivatives, a QSAR model revealed that lipophilic properties significantly influence their cytotoxic activity on MCF-7 breast cancer cells. ubaya.ac.id Another QSAR study on carbonyl thiourea derivatives against Acanthamoeba sp. utilized multiple linear regression and partial least square methods to develop predictive models for anti-amoebic activity. analis.com.my These models can be used to predict the activity of newly designed compounds before their synthesis.
Density Functional Theory (DFT) studies have also been utilized to investigate the electronic properties of benzoyl thiourea derivatives. By calculating parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential, researchers can gain insights into the reactivity and stability of these molecules, which can be correlated with their observed biological activities. bamu.ac.in For example, a DFT study on benzoyl thiourea derivatives linked to morpholine (B109124) and piperidine (B6355638) showed a good correlation between their quantum chemical parameters and antifungal activity. bamu.ac.in
The table below lists some of the computational studies performed on this compound derivatives.
| Computational Method | System Studied | Key Findings |
| Molecular Docking | Fluorine-substituted benzoylthiourea derivatives with E. coli DNA gyrase B | Predicted antimicrobial activity and binding orientation. mdpi.comnih.gov |
| Molecular Docking | 1-allyl-3-benzoylthiourea analogs with DNA gyrase subunit B | Guided synthesis of compounds with potential antibacterial activity. nih.gov |
| QSAR | N-benzoyl-N'-phenylthiourea derivatives | Lipophilicity is a key determinant of cytotoxic activity. ubaya.ac.id |
| QSAR | Carbonyl thiourea derivatives against Acanthamoeba sp. | Developed predictive models for anti-amoebic activity. analis.com.my |
| DFT | Benzoyl thiourea derivatives with morpholine and piperidine | Correlated quantum chemical parameters with antifungal activity. bamu.ac.in |
Q & A
Q. What are the standard synthetic routes for 1-Benzoyl-2-thiobiuret, and how are reaction conditions optimized?
The compound is synthesized via a two-step reaction:
- Step 1 : Benzoyl chloride reacts with potassium thiocyanate in acetone under reflux (50°C for 3.5 hours) to form an intermediate.
- Step 2 : Urea is introduced to the cooled reaction mixture, followed by heating (55°C for 5 hours) to facilitate thiobiuret formation. Purification involves recrystallization from methanol to obtain yellow crystals. Key parameters include stoichiometric excess of benzoyl chloride and thiocyanate (1:1.2 molar ratio) to drive the reaction to completion .
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystals are mounted on a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection includes φ and ω scans at 296 K, with absorption correction via SADABS. Structural refinement uses SHELXL97, achieving R-factors of 0.039 (R) and 0.114 (wR). The molecule exhibits a near-planar geometry (dihedral angle = 8.48° between benzoyl and thiobiuret groups), stabilized by intramolecular N–H⋯O hydrogen bonds .
Advanced Research Questions
Q. What crystallographic methodologies resolve the hydrogen-bonding network in this compound, and how are data contradictions addressed?
The hydrogen-bonding network is analyzed using:
- Geometric parameters : Bond lengths (e.g., N–H = 0.84–0.91 Å) and angles from SC-XRD.
- Hydrogen-bond tables : Intermolecular N–H⋯S (2.87–3.02 Å) and N–H⋯O (2.68–2.95 Å) interactions form sheets parallel to the bc plane. Contradictions in displacement parameters (e.g., Δρmin/max = −0.48/0.39 e Å⁻³) are resolved by refining H atoms via a mixed model (independent for NH groups, riding for others) and validating thermal ellipsoid orientations .
Q. How does this compound serve as an intermediate in synthesizing bioactive thiadiazole derivatives?
The compound undergoes oxidative ring-closure reactions to form 5-amino-2H-1,2,4-thiadiazol-3-one, a cytosine analog. Key steps include:
- Cyclization : Oxidation with iodine or H₂O₂ in basic media.
- Characterization : NMR (¹H/¹³C) and mass spectrometry confirm ring formation. Biological relevance stems from its derivatives’ antibacterial and kinase-inhibitory activities, validated via in vitro assays (e.g., MIC tests against E. coli) .
Q. What challenges arise in analyzing tautomeric equilibria of this compound derivatives, and what computational methods mitigate these?
Tautomerism (e.g., thione-thiol or keto-enol forms) complicates spectral interpretation. Methodologies include:
- Variable-temperature NMR : Monitors proton exchange rates in DMSO-d₆.
- DFT calculations : B3LYP/6-311++G(d,p) optimizes tautomer geometries and calculates Gibbs free energy differences. Discrepancies between experimental (SC-XRD) and computed structures are resolved by comparing hydrogen-bond strengths and solvent effects .
Data Contradiction and Validation
Q. How do crystallographic R-factor discrepancies impact the reliability of this compound’s structural model?
The low R-factor (0.039) indicates high precision, but outliers (e.g., C–C bond length deviations > 0.01 Å) may arise from:
- Thermal motion : High Ueq values for terminal NH₂ groups suggest dynamic disorder.
- Data-to-parameter ratio : A ratio of 12.3 ensures model stability. Cross-validation with Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies intermolecular interactions and identifies overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
